molecular formula C6H10F3NO3 B1428561 3-Methylazetidin-3-ol; trifluoroacetic acid CAS No. 1104083-24-0

3-Methylazetidin-3-ol; trifluoroacetic acid

Cat. No. B1428561
CAS RN: 1104083-24-0
M. Wt: 201.14 g/mol
InChI Key: ANQVEPVLABFZDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical And Chemical Properties Analysis

3-Methylazetidin-3-ol; trifluoroacetic acid is a pale-yellow to yellow-brown sticky oil to semi-solid . It has a molecular weight of 201.14 g/mol. The compound should be stored in a refrigerator .

Scientific Research Applications

  • Synthesis of β-Lactam Antibiotics

    Brennan, Richardson, and Stoodley (1983) discussed the synthesis of analogues of β-lactam antibiotics using 4-hydroxymethylazetidin-2-one and trifluoroacetic acid, highlighting the potential of these compounds in developing new antibiotics (Brennan, Richardson, & Stoodley, 1983).

  • Chromatographic Behavior of Amino Acid Oxazolidinones

    Hušek (1974) explored the use of 1,3-dichloro-1,1,3,3-tetrafluoroacetone for derivatization of α-amino acids, showing that oxazolidinones exhibit good chromatographic properties and high response to electron capture detectors (Hušek, 1974).

  • Synthesis of Polyhydroxylated Azetidine Iminosugars

    Lawande et al. (2015) synthesized azetidine iminosugars from d-glucose, including 3-hydroxy-N-methylazetidine-2-carboxylic acid, indicating their potential in glycosidase inhibitory activity (Lawande et al., 2015).

  • Use in Antibacterial Agents

    Frigola et al. (1995) synthesized a series of 7-azetidinylquinolones with antibacterial properties, demonstrating the importance of stereochemistry in enhancing antibacterial activity (Frigola et al., 1995).

  • Synthesis of Energetic Compounds

    Bellamy et al. (2007) used trifluoroacetylation to protect secondary amine and hydroxyl groups during the synthesis of energetic compounds, indicating its utility in the synthesis of complex molecules (Bellamy et al., 2007).

  • Characterization of Therapeutic Proteins

    Bobály et al. (2015) conducted a systematic evaluation of mobile phase additives, including trifluoroacetic acid, for the LC-MS characterization of therapeutic proteins, highlighting its impact on mass spectrometric sensitivity (Bobály et al., 2015).

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 . Always refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information .

properties

IUPAC Name

3-methylazetidin-3-ol;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.C2HF3O2/c1-4(6)2-5-3-4;3-2(4,5)1(6)7/h5-6H,2-3H2,1H3;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQVEPVLABFZDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylazetidin-3-ol; trifluoroacetic acid

CAS RN

1104083-24-0
Record name 3-methylazetidin-3-ol trifluoroacetat
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 1-benzhydryl-3-methylazetidin-3-ol (0.46 g, 1.82 mmol) in EtOH (15 mL) was added TFA (0.14 mL, 1.82 mmol) and Pd(OH)2/C (0.127 g, 0.182 mmol). The reaction was subjected to hydrogenation (50 psi) on a Parr shaker at ambient temperature overnight. The reaction mixture was filtered, concentrated and triturated with Et2O. The fine white solid was filtered to yield the product as a TFA salt.
Quantity
0.46 g
Type
reactant
Reaction Step One
Name
Quantity
0.14 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.127 g
Type
catalyst
Reaction Step One
Name

Synthesis routes and methods II

Procedure details

In a round-bottomed flask, 3-hydroxy-3-methyl-azetidine-1-carboxylic acid tert-butyl ester (0.40 g, 2.13 mmol) was dissolved in dichloromethane (20 mL). The colorless solution was cooled to 0° C. and trifluoroacetic acid (6.5 ml) was slowly added. After the addition was complete, the ice bath was removed and the reaction mixture was stirred at room temperature for 1.5 h. The reaction mixture was concentrated to afford 3-methyl-azetidin-3-ol trifluoroacetate as light brown oil which was used without further purification.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylazetidin-3-ol; trifluoroacetic acid
Reactant of Route 2
3-Methylazetidin-3-ol; trifluoroacetic acid
Reactant of Route 3
3-Methylazetidin-3-ol; trifluoroacetic acid
Reactant of Route 4
3-Methylazetidin-3-ol; trifluoroacetic acid
Reactant of Route 5
3-Methylazetidin-3-ol; trifluoroacetic acid
Reactant of Route 6
3-Methylazetidin-3-ol; trifluoroacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.